Helipyrone

Descripción general

Descripción

Helipyrone is a naturally occurring compound found in various plants, including Helichrysum species. It belongs to the class of pyrones, which are six-membered conjugated cyclic esters. This compound is known for its diverse biological activities, including antimicrobial and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Helipyrone can be synthesized through various synthetic routes. One common method involves the use of Achyrocline alata, where the compound is extracted using solvents like ethanol, dichloromethane, and sunflower oil. The extraction process is optimized to recover a high percentage of this compound along with other compounds .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources. The extraction process is optimized using statistical design and chemometric calculations to ensure high yield and purity. The standardized extraction process can recover up to 99% of this compound from the plant material .

Análisis De Reacciones Químicas

Types of Reactions

Helipyrone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: this compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Antimicrobial Activity

Helipyrone exhibits significant antimicrobial properties against a range of pathogens. Research indicates that extracts containing this compound have shown high antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Listeria monocytogenes . The effectiveness of these extracts is often evaluated using methods like disc diffusion and minimum inhibitory concentration (MIC) assays, where this compound's extracts have demonstrated MIC values as low as 0.052 mg/mL against certain bacteria .

2. Anti-inflammatory Effects

this compound has been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory mediators such as leukotrienes and cyclooxygenase-1 . The anti-inflammatory efficacy is quantified using IC50 values, with some extracts showing comparable activity to standard anti-inflammatory drugs like ibuprofen .

3. Antioxidant Potential

The antioxidant capacity of this compound has also been assessed through various assays, including DPPH and ABTS methods. The results indicate that this compound-rich extracts possess potent antioxidant activity, which is crucial for combating oxidative stress-related diseases .

Agricultural Applications

1. Biopesticide Development

Given its antimicrobial and antifungal properties, this compound is being explored as a natural biopesticide. Its effectiveness against plant pathogens could provide an eco-friendly alternative to synthetic pesticides, promoting sustainable agricultural practices .

Food Preservation

1. Natural Preservative

this compound's antimicrobial properties make it a candidate for use as a natural preservative in food products. Studies have shown that it can inhibit the growth of spoilage bacteria and fungi, thereby extending the shelf life of various food items .

Case Studies

Mecanismo De Acción

Helipyrone exerts its effects through various molecular targets and pathways. It has been shown to inhibit enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. These inhibitory actions contribute to its antimicrobial and antioxidant properties. The presence of conjugated double bonds and ester groups in this compound allows it to interact with different biological molecules, leading to its diverse biological activities .

Comparación Con Compuestos Similares

Helipyrone is similar to other pyrones, such as α-pyrone and γ-pyrone. it is unique due to its specific biological activities and the presence of unique functional groups. Similar compounds include:

α-Pyrone: Known for its antimicrobial and antifungal properties.

γ-Pyrone: Exhibits antiviral and anticancer activities.

Spiropyrans: These compounds are photochromic and can switch between different isomeric forms under various stimuli .

Actividad Biológica

Helipyrone, a compound derived from various plant sources, has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a phloroglucinol derivative, which is known for its significant biological activities. The compound's structure facilitates interactions with various biological targets, leading to its therapeutic potential.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties. In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures.

- Table 1: Anti-inflammatory Activity of this compound

The results indicate that this compound's anti-inflammatory effects are comparable to established anti-inflammatory drugs like ibuprofen.

2. Antimicrobial Activity

This compound has shown significant antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

- Table 2: Antimicrobial Activity of this compound

The compound's broad-spectrum antimicrobial properties suggest its potential application in treating infections caused by resistant strains.

3. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cell lines. Research indicates that it can inhibit cell proliferation and promote cell death in various cancer types.

- Table 3: Anticancer Activity of this compound

These findings highlight this compound's potential as a therapeutic agent in cancer treatment.

Case Studies and Research Findings

-

Study on Anti-inflammatory Effects :

A study conducted on the effects of this compound on inflammatory markers in human cell lines showed a significant reduction in TNF-α and IL-6 levels, indicating its potential for treating inflammatory diseases . -

Antimicrobial Efficacy :

A comprehensive analysis revealed that this compound exhibits strong antibacterial activity against common pathogens, outperforming several traditional antibiotics in specific assays . -

Anticancer Potential :

Research involving various cancer cell lines demonstrated that this compound induces apoptosis through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Propiedades

IUPAC Name |

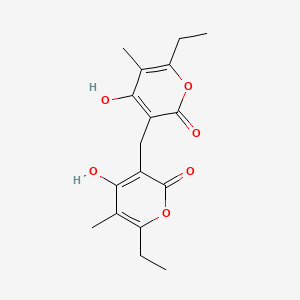

6-ethyl-3-[(6-ethyl-4-hydroxy-5-methyl-2-oxopyran-3-yl)methyl]-4-hydroxy-5-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6/c1-5-12-8(3)14(18)10(16(20)22-12)7-11-15(19)9(4)13(6-2)23-17(11)21/h18-19H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRZLWJKTOLLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(OC2=O)CC)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401184003 | |

| Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Helipyrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29902-01-0 | |

| Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29902-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3′-Methylenebis[6-ethyl-4-hydroxy-5-methyl-2H-pyran-2-one] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Helipyrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218 - 220 °C | |

| Record name | Helipyrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.